ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable ester, followed by the introduction of the tert-butyl and phenyl groups through substitution reactions. The final step often involves cyclization to form the pyrrole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes . The use of microreactors ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, making it a valuable tool for research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(tert-butyl)-2-methyl-1H-pyrrole-3-carboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Ethyl 5-(tert-butyl)-2-phenyl-1H-pyrrole-3-carboxylate: Lacks the methyl group, which can affect its steric and electronic properties.
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide: Contains an amide group instead of an ester, leading to different chemical behavior.
Uniqueness
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-6-21-17(20)15-12-16(18(3,4)5)19(13(15)2)14-10-8-7-9-11-14/h7-12H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQCXBFULUHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C(C)(C)C)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372448 |
Source
|
Record name | Ethyl 5-tert-butyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-55-8 |
Source
|
Record name | Ethyl 5-tert-butyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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